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Compound of Interest

Compound Name: CAMS833

Cat. No.: B10854971

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of CAM833, a potent and selective small-
molecule inhibitor of the RAD51 recombinase. By binding directly to the orthosteric site on
RAD51, CAMB833 effectively disrupts the critical interaction with BRCA2, a key mediator of
homologous recombination (HR), a major DNA double-strand break repair pathway. This guide
details the mechanism of action, quantitative biochemical and cellular data, detailed
experimental protocols for its characterization, and the underlying signaling pathways.

Core Quantitative Data

The following tables summarize the key quantitative parameters defining the efficacy of
CAMB833 in biochemical and cellular assays.

Table 1: Biochemical Activity of CAM833
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Parameter Value Method Target Notes
Dissociation
Isothermal constant, a
Kd 366 nM Titration ChimRAD51 measure of
Calorimetry (ITC) binding affinity.[1]
[21[3][4]
Dissociation
constant,
Fluorescence ) o )
Kd 355 nM o ChimRAD51 confirming high-
Polarization (FP) S
affinity binding.
[2]
Concentration
Fluorescence required to inhibit
Polarization (FP) RAD51-BRC4 50% of the
IC50 6 uM iy : .
Competition Interaction binding between
Assay RAD51 and a

BRC4 peptide.

Table 2: Cellular Activity of CAM833
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Parameter Value Cell Line Conditions Notes
50% growth
inhibition
HCT116 (colon )
GI50 38 uM ) 96 hours concentration for
carcinoma)
CAM833 alone.
[2]
96 hours, Demonstrates
HCT116 (colon combined with 3 potentiation of
GI50 14 uM _ o o
carcinoma) Gy lonizing radiation-induced
Radiation (IR) cytotoxicity.[2]
CAMB833 blocks
) Concentration- the formation of
RAD51 Foci A549 (lung
o dependent ) 24 hours, post-IR  nuclear RAD51
Inhibition carcinoma) ]
decrease foci, a hallmark
of active HR.[2]
Highlights the
potential for
Potentiates ) 96 hours, combination
BRCAZ2 wild-type _ _ _
Synergy growth I combined with therapy in
cells
suppression PARP1 inhibitors  cancers

proficient in HR.

[2][5]

Mechanism of Action and Signaling Pathway

CAMB833 functions as an orthosteric inhibitor, directly competing with the BRC repeats of
BRCA2 for binding to RAD51.[6] This prevents the loading of RAD51 onto single-stranded DNA
(ssDNA) at the site of DNA double-strand breaks, a critical step in the initiation of homologous

recombination. The inhibition of RAD51 filament formation ultimately leads to a deficient DNA

damage response, sensitizing cancer cells to DNA damaging agents.[3][4][6]
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Caption: Mechanism of CAM833 in inhibiting RAD51-mediated homologous recombination.

Experimental Workflows and Protocols

The characterization of CAM833 involves a series of biochemical and cell-based assays to
determine its binding affinity, inhibitory potency, and cellular effects.
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Biochemical Assays

Fluorescence Polarization (FP)
- Determine IC50

'

Isothermal Titration Calorimetry (ITC)
- Determine Kd, stoichiometry

Cellulalv Assays

RAD51 Foci Formation Assay
- Visualize target engagement

'

DR-GFP HR Assay
- Quantify HR efficiency

'

Cell Growth/Viability Assays
- Determine GI50

'

Combination Studies
- Assess synergy with other agents
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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